molecular formula C14H20O B1325448 3,3,3',5'-Tetramethylbutyrophenone CAS No. 898764-59-5

3,3,3',5'-Tetramethylbutyrophenone

Cat. No.: B1325448
CAS No.: 898764-59-5
M. Wt: 204.31 g/mol
InChI Key: FYGUXSPFJIVKSF-UHFFFAOYSA-N
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Description

3,3,3’,5’-Tetramethylbutyrophenone: is an organic compound with the molecular formula C14H20O. It is known for its unique structure, which includes a butyrophenone backbone substituted with four methyl groups. This compound is used in various scientific and industrial applications due to its distinct chemical properties.

Mechanism of Action

Target of Action

3,3,3’,5’-Tetramethylbutyrophenone, also known as TMB, is primarily targeted towards peroxidase enzymes . These enzymes play a crucial role in various biological processes, including cellular metabolism and immune response.

Mode of Action

TMB acts as a chromogenic substrate for peroxidase enzymes . In the presence of these enzymes and hydrogen peroxide, TMB undergoes a reaction that results in the formation of a blue-colored product. This color change is often used in assays to indicate the presence and activity of peroxidase enzymes .

Biochemical Pathways

The interaction of TMB with peroxidase enzymes affects the enzyme-catalyzed oxidation-reduction pathways . The product of the TMB-peroxidase reaction can be detected spectrophotometrically at wavelengths of 370 or 620-650 nm . This allows for the quantification of peroxidase activity in the sample, providing insights into the biochemical pathways in which these enzymes are involved.

Result of Action

The primary result of TMB’s action is the generation of a blue-colored product when it reacts with peroxidase enzymes in the presence of hydrogen peroxide . This color change is used as an indicator of enzyme activity in various assays, including enzyme-linked immunosorbent assays (ELISAs) and immunohistochemistry .

Action Environment

The action of TMB is influenced by various environmental factors. For instance, the reaction between TMB and peroxidase enzymes is sensitive to light , and should therefore be conducted away from direct sunlight or ultraviolet light sources . Additionally, the reaction is also influenced by the pH and temperature of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3’,5’-Tetramethylbutyrophenone typically involves the Friedel-Crafts acylation of 3,5-dimethylphenyl with 3,3-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In industrial settings, the production of 3,3,3’,5’-Tetramethylbutyrophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,3,3’,5’-Tetramethylbutyrophenone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: 3,3,3’,5’-Tetramethylbutyrophenone is used as a precursor in organic synthesis, particularly in the preparation of complex molecules and as an intermediate in the synthesis of pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a model compound in the investigation of metabolic pathways.

Medicine: While not directly used as a drug, derivatives of 3,3,3’,5’-Tetramethylbutyrophenone are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including fragrances and flavorings, due to its unique aromatic properties.

Comparison with Similar Compounds

    3,3’,5,5’-Tetramethylbenzidine: Used as a chromogenic substrate in immunohistochemistry and enzyme-linked immunosorbent assays (ELISA).

    3,3’,5,5’-Tetramethylbiphenyl: Known for its use in organic synthesis and as a precursor in the production of polymers.

Uniqueness: 3,3,3’,5’-Tetramethylbutyrophenone is unique due to its butyrophenone backbone, which imparts distinct chemical properties compared to other tetramethyl-substituted compounds. Its specific structure allows for unique reactivity patterns and applications in various fields.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-10-6-11(2)8-12(7-10)13(15)9-14(3,4)5/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGUXSPFJIVKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642395
Record name 1-(3,5-Dimethylphenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-59-5
Record name 1-(3,5-Dimethylphenyl)-3,3-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethylphenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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